molecular formula C28H34O9 B570227 12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one CAS No. 72960-21-5

12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one

Cat. No.: B570227
CAS No.: 72960-21-5
M. Wt: 514.571
InChI Key: MLGBLGQFPHASJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O9/c1-13-8-16-9-19-24(36-12-35-19)26-20(16)21-17(10-18(31-5)23(32-6)25(21)33-7)22(15(13)3)37-27(29)28(4,30)14(2)11-34-26/h9-10,13-15,22,30H,8,11-12H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGBLGQFPHASJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5C(C1C)OC(=O)C(C(CO4)C)(C)O)OC)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the analytical methods used to quantify Gomisin E in biological samples?

A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully employed to quantify Gomisin E in rat plasma. [, ] This method offers high sensitivity and selectivity, enabling researchers to study the pharmacokinetics of Gomisin E after administration of Schisandra chinensis extracts. [, ]

Q2: Can you elaborate on the structure of Gomisin E and its molecular properties?

A: Gomisin E is a dibenzocyclooctadiene lignan, a class of natural products found in Schisandra chinensis. While its exact molecular formula and weight aren't explicitly stated in the provided abstracts, its structure has been elucidated and confirmed through chemical and spectral studies. [] For detailed spectroscopic data, further investigation into the cited research is recommended.

Q3: How does the structure of Gomisin E and related lignans influence their ability to inhibit NFAT transcription?

A: While the provided abstracts don't delve into the specific structural features responsible for NFAT transcription inhibition, research indicates that Gomisin E exhibits weaker inhibitory activity compared to Gomisin N and Schisandrol A. [] This suggests that subtle structural differences within this class of lignans significantly impact their interaction with biological targets. Further research is needed to understand the structure-activity relationships of these compounds fully.

Q4: Have any studies investigated the pharmacokinetics of Gomisin E after oral administration?

A: Yes, a study using a validated LC-MS/MS method investigated the pharmacokinetic profile of Gomisin E in rats after oral administration of a Schisandra lignan extract. [] The study successfully quantified Gomisin E alongside other lignans, demonstrating the method's applicability for pharmacokinetic investigations. []

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